molecular formula C7H6BClO3 B12516871 (2-Chloro-6-formylphenyl)boronic acid

(2-Chloro-6-formylphenyl)boronic acid

Cat. No.: B12516871
M. Wt: 184.39 g/mol
InChI Key: GJILNQSDSPVHPO-UHFFFAOYSA-N
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Description

(2-Chloro-6-formylphenyl)boronic acid is an organoboron compound characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a chloro and a formyl group. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura coupling reactions, which are widely used for the formation of carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Chloro-6-formylphenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 2-chloro-6-formylphenyl halides using bis(pinacolato)diboron as the boron source. The reaction is usually carried out in the presence of a base such as potassium acetate and a palladium catalyst like Pd(dppf)Cl2 in a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, thereby improving yield and reducing reaction times. The use of automated systems for reagent addition and product isolation further enhances the scalability of the process .

Comparison with Similar Compounds

Properties

Molecular Formula

C7H6BClO3

Molecular Weight

184.39 g/mol

IUPAC Name

(2-chloro-6-formylphenyl)boronic acid

InChI

InChI=1S/C7H6BClO3/c9-6-3-1-2-5(4-10)7(6)8(11)12/h1-4,11-12H

InChI Key

GJILNQSDSPVHPO-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C=CC=C1Cl)C=O)(O)O

Origin of Product

United States

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